molecular formula C6H2Br2F2 B138201 1,4-Dibromo-2,3-difluorobenzene CAS No. 156682-52-9

1,4-Dibromo-2,3-difluorobenzene

Cat. No.: B138201
CAS No.: 156682-52-9
M. Wt: 271.88 g/mol
InChI Key: RGXGEFSBDPGCEU-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3-difluorobenzene is an organic compound with the molecular formula C6H2Br2F2. It is a derivative of benzene, where two bromine atoms and two fluorine atoms are substituted at the 1,4 and 2,3 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Mechanism of Action

Target of Action

1,4-Dibromo-2,3-difluorobenzene is a halogenated benzene . It is primarily used in the preparation of various biologically active compounds such as non-nucleoside reverse transcriptase inhibitors . It is also used in the synthesis of conjugated polymers for organic photovoltaics . The primary targets of this compound are therefore the enzymes and proteins involved in these processes.

Biochemical Pathways

This compound is involved in the synthesis of various biologically active compounds . The specific biochemical pathways affected by this compound would therefore depend on the specific compounds being synthesized. For example, in the synthesis of non-nucleoside reverse transcriptase inhibitors, this compound could potentially affect the pathways involved in viral replication.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, temperature and pH can affect the rate and efficiency of chemical reactions involving this compound . Additionally, the presence of other compounds in the reaction mixture can also influence its action.

Biochemical Analysis

Biochemical Properties

1,4-Dibromo-2,3-difluorobenzene plays a significant role in biochemical reactions due to its halogenated nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of biologically active compounds that can inhibit enzymes like reverse transcriptase . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, which can inhibit or modify the activity of the target enzymes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular proteins can lead to changes in gene expression, which in turn affects cellular metabolism and function . The compound’s ability to integrate into cellular processes makes it a valuable tool for studying cellular mechanisms and developing therapeutic agents.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity . Additionally, it can interact with DNA and RNA, causing changes in gene expression that affect cellular function. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s activity changes significantly with increasing dosage. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . The compound’s role in these pathways is essential for understanding its biochemical properties and potential therapeutic applications. Additionally, its interactions with metabolic enzymes can provide insights into its mechanism of action and effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, making it important to understand its transport and distribution mechanisms.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its effects on cellular function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,3-difluorobenzene using bromine in the presence of a catalyst. The reaction is typically carried out under controlled temperature conditions to ensure the selective substitution of bromine atoms at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2,3-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzene derivatives, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

  • 1,2-Dibromobenzene
  • 1,3-Dibromobenzene
  • 1,4-Dibromobenzene
  • 2,3-Difluorobenzene

Comparison: 1,4-Dibromo-2,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. Compared to other dibromobenzenes, the additional fluorine atoms enhance its reactivity and make it a valuable intermediate in the synthesis of fluorinated compounds .

Properties

IUPAC Name

1,4-dibromo-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXGEFSBDPGCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594083
Record name 1,4-Dibromo-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156682-52-9
Record name 1,4-Dibromo-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dibromo-2,3-difluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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